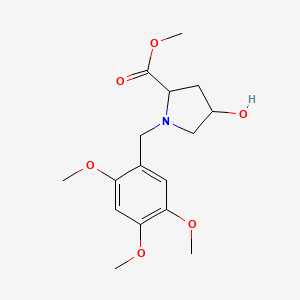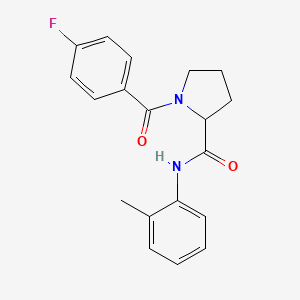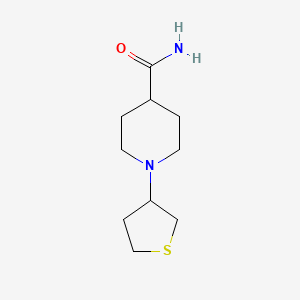
methyl 4-hydroxy-1-(2,4,5-trimethoxybenzyl)prolinate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 4-hydroxy-1-(2,4,5-trimethoxybenzyl)prolinate, also known as MTHP, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. MTHP belongs to the class of proline derivatives, which are known to exhibit various biological activities.
作用機序
The mechanism of action of methyl 4-hydroxy-1-(2,4,5-trimethoxybenzyl)prolinate is not fully understood, but it is believed to involve the modulation of various signaling pathways and the regulation of gene expression. This compound has been shown to activate the Nrf2/ARE pathway, which is involved in the regulation of oxidative stress and inflammation. It has also been found to inhibit the NF-κB pathway, which is involved in the regulation of inflammation and immune responses.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects, such as the inhibition of lipid peroxidation, the reduction of reactive oxygen species (ROS) levels, and the modulation of cytokine levels. It has also been found to protect against neuronal damage and improve cognitive function in animal models of Alzheimer's disease.
実験室実験の利点と制限
One of the advantages of using methyl 4-hydroxy-1-(2,4,5-trimethoxybenzyl)prolinate in lab experiments is its ability to exhibit multiple biological activities, which makes it a versatile compound for studying various biological processes. However, one of the limitations of using this compound is its limited solubility in aqueous solutions, which can make it difficult to administer in certain experimental settings.
将来の方向性
There are several future directions for research on methyl 4-hydroxy-1-(2,4,5-trimethoxybenzyl)prolinate. One area of interest is its potential applications in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Another area of interest is its potential use as a therapeutic agent for the treatment of inflammation-related diseases, such as rheumatoid arthritis and inflammatory bowel disease. Additionally, further studies are needed to elucidate the mechanism of action of this compound and to optimize its synthesis and formulation for clinical use.
Conclusion:
This compound is a promising compound that exhibits various biological activities and has potential applications in various fields of research. Further studies are needed to fully understand its mechanism of action and to optimize its use for clinical applications.
合成法
Methyl 4-hydroxy-1-(2,4,5-trimethoxybenzyl)prolinate can be synthesized using a multi-step process that involves the reaction of proline with 2,4,5-trimethoxybenzaldehyde and subsequent reduction and methylation steps. The final product obtained is a white crystalline powder that is soluble in organic solvents.
科学的研究の応用
Methyl 4-hydroxy-1-(2,4,5-trimethoxybenzyl)prolinate has been studied for its potential applications in various fields, including medicinal chemistry, pharmacology, and neuroscience. It has been found to exhibit various biological activities, such as antioxidant, anti-inflammatory, and neuroprotective effects.
特性
IUPAC Name |
methyl 4-hydroxy-1-[(2,4,5-trimethoxyphenyl)methyl]pyrrolidine-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO6/c1-20-13-7-15(22-3)14(21-2)5-10(13)8-17-9-11(18)6-12(17)16(19)23-4/h5,7,11-12,18H,6,8-9H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMRYMZWEHDXCCS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1CN2CC(CC2C(=O)OC)O)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![(1-{[5-(3-hydroxy-3-methyl-1-butyn-1-yl)-2-thienyl]methyl}-3-piperidinyl)(3-isopropoxyphenyl)methanone](/img/structure/B6053300.png)

![N-[(1-cyclopentyl-3-piperidinyl)methyl]-1-methyl-N-[2-(1-piperidinyl)ethyl]cyclopropanecarboxamide](/img/structure/B6053323.png)
![methyl 4-(5-{[(2,3-dihydro-1-benzofuran-2-ylmethyl)(methyl)amino]methyl}-1,2,4-oxadiazol-3-yl)benzoate](/img/structure/B6053325.png)

![ethyl 4-[(4-iodobenzoyl)amino]benzoate](/img/structure/B6053333.png)
![methyl {2-[(5-methyl-1,3-benzoxazol-2-yl)amino]-5-oxo-1,5-dihydro-4H-imidazol-4-ylidene}acetate](/img/structure/B6053338.png)
![ethyl 1-[(3,5-dimethyl-4-isoxazolyl)carbonyl]-3-(4-fluorobenzyl)-3-piperidinecarboxylate](/img/structure/B6053344.png)

![(5-{[{[1-(2-fluorobenzyl)-4-piperidinyl]methyl}(tetrahydro-2-furanylmethyl)amino]methyl}-2-furyl)methanol](/img/structure/B6053350.png)
![N-[(1-cyclopentyl-3-piperidinyl)methyl]-N-{[2-(methylthio)-5-pyrimidinyl]methyl}-2-(1-piperidinyl)ethanamine](/img/structure/B6053368.png)
![2-[3-(2-fluorophenyl)pyrrolidin-1-yl]-4-(1-methyl-1H-pyrazol-4-yl)pyrimidine](/img/structure/B6053379.png)


